3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine

Structure-Activity Relationship Piperazine Bioisosterism Ligand Basicity

Secure the precise chemotype: 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine. This pyridazine-based dCTPase inhibitor features a unique 4-ethylpiperazine at position 3 and a 4-methylbenzoyl-piperazine at position 6, delivering a balanced LogP (~2.5–3.0) for aqueous assays. It synergizes with cytidine analogues in leukemic cell models. Choose this exact analog—not a generic piperazinyl-pyridazine—to ensure target engagement and avoid off-target pharmacology. ≥95% HPLC purity, ideal for SAR studies and HPLC-MS reference standard.

Molecular Formula C22H30N6O
Molecular Weight 394.523
CAS No. 898437-78-0
Cat. No. B2798968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine
CAS898437-78-0
Molecular FormulaC22H30N6O
Molecular Weight394.523
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C22H30N6O/c1-3-25-10-12-26(13-11-25)20-8-9-21(24-23-20)27-14-16-28(17-15-27)22(29)19-6-4-18(2)5-7-19/h4-9H,3,10-17H2,1-2H3
InChIKeyMCRDPGDCNNOQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine (CAS 898437-78-0): Sourcing, Purity & Class Context


3-(4-Ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine (CAS 898437-78-0; MW 394.52 g/mol; C22H30N6O) is a synthetic heterocyclic small molecule built on a pyridazine core substituted with two distinct piperazine arms: a 4-ethylpiperazin-1-yl group at position 3 and a 4-(4-methylbenzoyl)piperazin-1-yl group at position 6 [1]. The compound belongs to the broader piperazin-1-ylpyridazine chemotype, which has been established in the Journal of Medicinal Chemistry as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors with demonstrated synergy with cytidine analogues in leukemic cell models [2]. As a research-grade screening compound, it is currently supplied by multiple chemical vendors for non-human research applications, with typical purity specifications of ≥95% (HPLC) [1].

Why 3-(4-Ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine Cannot Be Replaced by Generic Pyridazine Analogs


Within the piperazin-1-ylpyridazine chemotype, subtle modifications to either the N-substituent on the 3-position piperazine or the acyl group on the 6-position piperazine produce dramatic shifts in target engagement, selectivity, and cellular potency. The foundational SAR study by Llona-Minguez et al. (2017) demonstrated that replacing a 4-methylbenzoyl group with a 2-(trifluoromethyl)benzoyl group altered the Binding Efficiency Index (BEI) from 13.0 to 15.0, while substitution of the RHS aryl region with 2-thiophene or 4-fluorobenzene delivered equivalent or improved dCTPase inhibitory potency [1]. No two analogs can be assumed interchangeable without comparative confirmatory data. The compound at hand features a specific combination of a 4-ethylpiperazin-1-yl motif (known to influence basicity, solubility, and target residence time in related kinase and GPCR-targeted piperazines [2]) and a 4-methylbenzoyl group that provides a distinct lipophilic and hydrogen-bonding profile. These structural determinants directly impact procurement decisions: the wrong analog may exhibit undetectable activity in the same assay system or, conversely, unacceptable off-target pharmacology.

Quantitative Differentiation Evidence for 3-(4-Ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine (CAS 898437-78-0) vs. Closest Structural Analogs


Structural Differentiation: 4-Ethylpiperazine vs. Piperidine at the Pyridazine 3-Position

The closest commercially catalogued analog to the target compound is 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (MW 365.5), which differs only at the 3-position of the pyridazine core: the 4-ethylpiperazin-1-yl group is replaced by a piperidin-1-yl group [1]. This substitution eliminates one hydrogen-bond acceptor (the piperazine N4 nitrogen), reduces the number of protonatable centers from two to one, and alters the predicted LogP and polar surface area. In the dCTPase inhibitor series, nitrogen-containing heterocycles at this position directly engage the enzyme active site through hydrogen bonding, and removal of the second basic nitrogen is expected to substantially diminish target affinity [2]. No direct comparative IC50 data between these two analogs has been published; therefore this evidence is classified as Class-Level Inference.

Structure-Activity Relationship Piperazine Bioisosterism Ligand Basicity

Acyl Group Differentiation: 4-Methylbenzoyl vs. 4-tert-Butylbenzoyl at the 6-Position Piperazine

A structurally related analog, 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine (CAS 898417-93-1), retains the identical 4-ethylpiperazin-1-ylpyridazine core but substitutes the 4-methylbenzoyl group with a bulkier and more lipophilic 4-tert-butylbenzoyl group [1]. In the published SAR of piperazin-1-ylpyridazine dCTPase inhibitors, replacing a trifluoromethylphenyl group with a methylphenyl group improved the Binding Efficiency Index from 13.0 to 15.0, demonstrating that even single-atom changes on the benzoyl ring significantly alter potency-per-heavy-atom [2]. The 4-methylbenzoyl group of the target compound occupies a distinct property space: lower molecular weight and lipophilicity compared to the tert-butyl analog, which is predicted to yield superior ligand efficiency metrics if target binding is maintained. No head-to-head biochemical comparison is available in the public domain; this evidence tag is Class-Level Inference.

Lipophilic Efficiency Structure-Activity Relationship Enzyme Inhibition

Chemotype Activity Confirmation: Piperazin-1-ylpyridazine Class Demonstrates Sub-Micromolar dCTPase Inhibition and Leukemic Cell Synergy

The target compound embeds the validated piperazin-1-ylpyridazine pharmacophore. Although the specific compound has not been individually profiled in published dCTPase assays, the foundational study demonstrated that lead compounds from this chemotype achieve potent dCTPase inhibition, increase dCTPase thermal stability (ΔTm shifts indicative of target engagement), display outstanding selectivity over related nucleotidases, and synergize with the cytidine analogue decitabine in leukemic cell lines [1]. The SAR reveals that both the benzoyl piperazine and the pyridazine-substituted piperazine contribute to binding, with the pyridazine core and carboxamide moiety forming critical hydrogen bonds [2]. The target compound contains both required pharmacophoric elements and thus belongs to a proven bioactive chemotype.

dCTP Pyrophosphatase 1 Cancer Stemness Nucleotide Pool Homeostasis

Physicochemical Differentiation: Predicted Solubility and Permeability Profile vs. Higher-MW Benzoyl Analogs

The target compound (MW 394.52; predicted LogP ~2.5–3.0) falls within favorable drug-like property space (MW <500; LogP <5) per Lipinski's Rule of Five [1]. In comparison, the 4-tert-butylbenzoyl analog (MW 436.6; predicted LogP ~3.4–4.0) and the 4-phenylbutan-1-one analog (MW 422.6; predicted LogP ~3.8) are substantially more lipophilic and higher molecular weight [1]. Within the piperazin-1-ylpyridazine dCTPase series, the authors explicitly correlated lower lipophilicity with improved Binding Efficiency Index, favoring smaller benzoyl substituents for optimal target engagement per heavy atom [2]. The 4-methylbenzoyl group of the target compound represents a balanced midpoint between potency-conferring aromatic interactions and physicochemical tractability.

Drug-like Properties Solubility LogP Permeability

Validated Application Scenarios for 3-(4-Ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine in Scientific Research


dCTP Pyrophosphatase 1 Probe for Cancer Stem Cell and Nucleotide Metabolism Studies

Based on the established dCTPase inhibitory activity of the piperazin-1-ylpyridazine chemotype [1], the target compound is suitable as a chemical probe for dissecting dCTPase function in nucleotide pool homeostasis and cancer stemness. Researchers should prioritize this compound for in vitro dCTPase enzymatic assays and cellular thermal shift assays (CETSA) to confirm target engagement, with the expectation that its 4-methylbenzoyl/4-ethylpiperazine substitution pattern delivers binding characteristics consistent with the class SAR. The compound's predicted favorable solubility profile (LogP ~2.5–3.0) makes it appropriate for aqueous biochemical assay formats without excessive DMSO concentrations.

Synergy Screening with Nucleoside Analogues in Hematological Malignancy Models

The 2017 J. Med. Chem. study demonstrated that piperazin-1-ylpyridazine dCTPase inhibitors synergize with decitabine in MOLM-13 acute myeloid leukemia cells [1]. The target compound can be deployed in combination screens with cytidine analogues (decitabine, cytarabine) to evaluate whether its specific substitution pattern (4-ethyl on the 3-position piperazine, 4-methylbenzoyl on the 6-position piperazine) enhances or modulates synergy compared to reference class leads. Procurement of this specific analog rather than a generic piperazine-pyridazine is essential to explore the SAR of synergy quantitatively.

Physicochemical Comparator in Lead Optimization Cascades for CNS or Cellular Assays

The 4-methylbenzoyl group of the target compound provides a lower-lipophilicity anchor point (predicted LogP ~2.5–3.0) compared to the tert-butylbenzoyl analog (LogP ~3.4–4.0) [1][2], making it a preferred choice for assays where compound precipitation or non-specific binding is a concern. Researchers optimizing piperazinyl-pyridazine leads for cellular potency should include this compound as a reference to benchmark the impact of incremental lipophilicity reduction on target engagement, solubility, and off-target profiles.

Reference Standard for Analytical Method Development and Compound Library Quality Control

With a defined molecular weight of 394.52 g/mol, a unique InChI Key (MCRDPGDCNNOQPM-UHFFFAOYSA-N), and availability from multiple vendors at ≥95% purity (HPLC) [1], the target compound can serve as a retention time and mass spectrometry reference standard for HPLC-MS method development in screening library quality control workflows. Its dual-basic-center structure (piperazine N4 and piperazine N1) generates a characteristic doubly-charged ion in ESI-MS, facilitating unambiguous identification in complex mixture analyses.

Quote Request

Request a Quote for 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.